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MS8815 is a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of the

Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4][5] EZH2 is the catalytic subunit of the

Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation

through the trimethylation of histone H3 on lysine 27 (H3K27me3).[2][6] Overexpression of

EZH2 is associated with poor prognosis in various cancers, including triple-negative breast

cancer (TNBC).[5][7] While catalytic inhibitors of EZH2 exist, they are not always effective in

cancers where the non-catalytic functions of EZH2 drive progression.[5][7] PROTACs like

MS8815 offer an alternative therapeutic strategy by inducing the degradation of the EZH2

protein.[2][8] This guide provides a detailed comparison of MS8815's selectivity for EZH2 over

its close homolog, EZH1.

Quantitative Analysis of In Vitro Potency
The inhibitory activity of MS8815 against the methyltransferase activity of EZH2 and EZH1 was

determined through biochemical assays. The half-maximal inhibitory concentration (IC50)

values are summarized below.

Compound Target IC50 (nM)
Selectivity
(EZH1/EZH2)

MS8815 EZH2 8.6[1][3][7] ~7.2-fold

EZH1 62[1][7]
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The data indicates that MS8815 is approximately 7.2 times more potent at inhibiting the

methyltransferase activity of EZH2 compared to EZH1 in biochemical assays.

Mechanism of Action and Selectivity
MS8815 is a heterobifunctional molecule designed to simultaneously bind to EZH2 and an E3

ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2][5] This proximity induces

the ubiquitination and subsequent proteasomal degradation of EZH2.[2][8] Interestingly, while

MS8815 potently inhibits the methyltransferase activity of both EZH1 and EZH2, it selectively

induces the degradation of EZH2.[2][7] It does not degrade EZH1, highlighting a key aspect of

its selectivity.[2] In MDA-MB-453 cells, MS8815 was shown to degrade EZH2 with a DC50

(concentration for 50% of maximal degradation) value of 140 nM.[1][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b10830963?utm_src=pdf-body
https://www.benchchem.com/product/b10830963?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274772/
https://pubmed.ncbi.nlm.nih.gov/35837138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274772/
https://www.researchgate.net/publication/360738622_Discovery_of_precision_targeting_EZH2_degraders_for_triple-negative_breast_cancer
https://www.benchchem.com/product/b10830963?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274772/
https://www.medchemexpress.com/literature/ms8815-is-a-ezh2-protac-degrader-for-targeting-triple-negative-breast-cancer-tnbc.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274772/
https://www.benchchem.com/product/b10830963?utm_src=pdf-body
https://www.medchemexpress.com/ms8815.html
https://www.medchemexpress.com/literature/ms8815-is-a-ezh2-protac-degrader-for-targeting-triple-negative-breast-cancer-tnbc.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS8815 (PROTAC)

PRC2 Complex

Cellular Degradation Machinery

EZH2 Binding Moiety
(EPZ-6438 based)

Linker

EZH2

Binds

VHL Ligand

VHL E3 Ligase

Recruits

Proteasome

Enters

H3K27me3

Catalyzes
(Inhibited by MS8815)

EZH1

Catalyzes
(Inhibited by MS8815)

Ubiquitin EZH2 Degradation

Leads to

Ubiquitination

Click to download full resolution via product page

Caption: Mechanism of MS8815-induced EZH2 degradation and enzymatic inhibition.

Experimental Protocols
Biochemical Methyltransferase Assay (Scintillation Proximity Assay)

The IC50 values for EZH2 and EZH1 methyltransferase activity were determined using a

Scintillation Proximity Assay (SPA).[9] This method quantifies the transfer of a tritium-labeled
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methyl group from the S-adenosyl-L-methionine (SAM) cofactor to a histone H3 peptide

substrate.

Protocol Steps:

Reaction Mixture Preparation: A reaction mixture is prepared containing the PRC2 complex

(either EZH2- or EZH1-containing), a histone H3 peptide substrate (e.g., H3 residues 21-44),

and a tritium-labeled SAM ([³H]-SAM) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8, 5 mM

DTT).[9]

Inhibitor Addition: Serial dilutions of the test compound (MS8815) are added to the reaction

mixture.

Enzymatic Reaction: The enzymatic reaction is initiated and incubated at a controlled

temperature (e.g., 23°C) for a specific duration (e.g., 1 hour).[9]

Assay Termination & Detection: The reaction is stopped, and the mixture is transferred to a

plate containing SPA beads. These beads are coated with a scintillant and have an affinity

for the biotinylated histone peptide substrate. When the [³H]-methyl group is transferred to

the peptide, it is brought into close proximity with the bead, generating a light signal that is

detected by a microplate scintillation counter.

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the

compound. IC50 values are calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.
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Caption: Workflow for the Scintillation Proximity Assay to determine IC50 values.
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Conclusion
MS8815 is a selective EZH2-targeting PROTAC degrader.[1][2][3] While it demonstrates potent

biochemical inhibition of both EZH2 and EZH1 methyltransferase activity, its selectivity is more

pronounced in its degradation mechanism, where it specifically targets EZH2 for proteasomal

degradation without affecting EZH1 protein levels.[2][7] This dual mechanism of enzymatic

inhibition and targeted degradation makes MS8815 a valuable chemical tool for studying the

biological functions of EZH2 and a potential therapeutic agent for cancers dependent on EZH2.

[2][4]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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